molecular formula C10H14O3 B047308 3-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1010-26-0

3-Oxaspiro[5.5]undecane-2,4-dione

Cat. No. B047308
CAS RN: 1010-26-0
M. Wt: 182.22 g/mol
InChI Key: XNDSIASQMRYFSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives involves the reaction of specific precursors like 1,3-diaryl-2-propen-1-ones with barbituric acids under refluxing conditions, leading to a series of spiro compounds without requiring any catalysts. These reactions are instrumental in forming the spiro framework, indicating the versatility and reactivity of these systems in synthetic chemistry (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography has provided detailed insights into their crystal and molecular structures, showcasing different systems and space groups, and revealing interactions such as C–H···O and C–H···π in their architecture. These studies help in understanding the three-dimensional arrangement and the intrinsic properties of the spiro compounds (Zeng, Li, & Guo, 2013).

Chemical Reactions and Properties

3-Oxaspiro[5.5]undecane-2,4-dione compounds exhibit enhanced reactivity in certain chemical reactions, such as the Castagnoli-Cushman reaction with imines, due to their cyclic anhydride structure formed in situ from dicarboxylic acids. Their unique structure contributes to a broad substrate scope and enhanced reactivity, which is pivotal in organic synthesis and pharmaceutical applications (Rashevskii et al., 2020).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” is used as a building block in the synthesis of various organic compounds . One specific application is in the synthesis of "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" .
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
  • Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.

Synthesis of New Spiro[5.5]undecane Derivatives

  • Specific Scientific Field : Structural Chemistry .
  • Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” is used in the synthesis of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds exhibit intriguing conformational and configurational aspects .
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
  • Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as the new spiro[5.5]undecane derivatives . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.

Synthesis of [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” may be used to synthesize "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" .
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
  • Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.

Future Directions

The future directions of 3-Oxaspiro[5.5]undecane-2,4-dione could involve its use in the synthesis of new compounds. For instance, it may be used to synthesize [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .

properties

IUPAC Name

3-oxaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-6-10(7-9(12)13-8)4-2-1-3-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDSIASQMRYFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370196
Record name 3-Oxaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxaspiro[5.5]undecane-2,4-dione

CAS RN

1010-26-0
Record name 3-Oxaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Cyclohexanediacetic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 1,1-cyclohexanediacetic acid (39.95 mmol) in acetic anhydride (159.8 mmol) was refluxed gently until a clear solution was obtained (ca. 1 h). The reaction mixture was kept at reflux for another hour until the reaction was complete. The reaction mixture was cooled to room temperature and acetic acid and excess acetic anhydride were removed under vacuum to afford 7.28 g (100%) of (3). 1H NMR (CDCl3): 2.65 (4H, s); 1.54-1.43 (10H, m).
Quantity
39.95 mmol
Type
reactant
Reaction Step One
Quantity
159.8 mmol
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added 1,1-cyclohexanediacetic acid (2.03 g, 9.99 mmol) and acetic anhydride (11.6 mL). The reaction mixture was held at reflux for 2 hours, and then cooled to room temperature. Volatiles were removed via vacuum distillation (0.1 Torr, 20°-60° C.). The resulting crude product was dried under vacuum (0.1 Torr) at 80° C. for 14 hours to yield the title compound as a white solid which was used without further purification (1.75 g, 96%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl chloride (35 ml, 492 mmol) was added to 1,1-cyclohexanediacetic acid (25 g, 125 mmol) in a round bottom flask and the suspension was heated for 3 hrs. at 0° C. using an oil bath. After about 15 min. the suspension became clear. The reaction was attached to a short path condenser and was heated to 100° C. under vacuum to remove volatile by products. 1HNMR indicated no starting diacid and GC indicated >99% purity. Upon cooling to room temperature the anhydride solidified. 1H-NMR (CDCl3): δ62.65(s,4H); 1.45(m,10H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
3-Oxaspiro[5.5]undecane-2,4-dione
Reactant of Route 3
3-Oxaspiro[5.5]undecane-2,4-dione
Reactant of Route 4
3-Oxaspiro[5.5]undecane-2,4-dione
Reactant of Route 5
3-Oxaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
3-Oxaspiro[5.5]undecane-2,4-dione

Citations

For This Compound
8
Citations
K Kamiński, B Wiklik, J Obniska - Archiv der Pharmazie, 2014 - Wiley Online Library
Twenty‐two differently substituted 1H‐isoindole‐1,3(2H)‐diones (30–39), 8‐azaspiro[4.5]decane‐7,9‐diones (40–45), and 3‐azaspiro[5.5]undecane‐2,4‐diones (46–51) were …
Number of citations: 15 onlinelibrary.wiley.com
K Kamiński, J Obniska - science24.com
Continued efforts are being in the development of antiepileptic drugs employing a range of strategies, including modification of the structures of existing drugs, targeting novel molecular …
Number of citations: 0 www.science24.com
J Singh, PA Chawla, MJ Akhtar… - Mini-Reviews in Organic …, 2021 - ingentaconnect.com
Schiff base or imine or azomethine is one of the most important organic compounds that has been reported to play a significant role in various biological processes. The group is a part …
Number of citations: 2 www.ingentaconnect.com
J Dulak - Book of Abstracts, 2010 - science24.com
Traditional anti-tumor therapies have been recently supplemented with substances inhibiting the growth of blood vessels. The rationale for such an approach was the Judah Folkman’s …
Number of citations: 4 science24.com
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com
N Yamaoka, H Kodama, Y Izuhara, T Miyata… - Chemical and …, 2011 - jstage.jst.go.jp
Novel anthranilic acid derivatives having substituted N-acyl side chains were designed and synthesized for evaluation as plasminogen activator inhibitor-1 (PAI-1) inhibitors. …
Number of citations: 11 www.jstage.jst.go.jp
TE Schirmer - 2023 - epub.uni-regensburg.de
Recent developments in photoredox catalysis provided many new concepts, methodologies, and applications to synthesize organic compounds. One mutual goal for synthetic chemists …
Number of citations: 3 epub.uni-regensburg.de
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

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